Butyl 2-oxobutanoate
CAS No.: 16942-56-6
Cat. No.: VC11683560
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16942-56-6 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | butyl 2-oxobutanoate |
| Standard InChI | InChI=1S/C8H14O3/c1-3-5-6-11-8(10)7(9)4-2/h3-6H2,1-2H3 |
| Standard InChI Key | ODHZQMBYSQUZCW-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C(=O)CC |
| Canonical SMILES | CCCCOC(=O)C(=O)CC |
Introduction
Synthesis and Catalytic Pathways
Direct Catalytic Conversion of Aldehydes
A patent (CN111217704B) describes a method for synthesizing butyl butyrate via aluminum-catalyzed disproportionation of n-butyraldehyde. While this process targets a different ester, its principles are transferable to butyl 2-oxobutanoate synthesis. Key steps include:
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Catalyst Selection: Organic aluminum compounds (e.g., aluminum oxalate, citrate) enable high conversion rates (>99%) and selectivity by facilitating aldehyde coupling and esterification .
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Reaction Conditions:
This method avoids multi-step oxidation and esterification, suggesting a viable route for butyl 2-oxobutanoate if 2-oxobutanal is used as the precursor.
Esterification of 2-Oxobutanoic Acid
Butyl 2-oxobutanoate can theoretically be synthesized via acid-catalyzed esterification:
Physicochemical Properties
While direct data for butyl 2-oxobutanoate is scarce, properties can be inferred from analogs:
The ketone group enhances polarity, likely increasing solubility in polar aprotic solvents compared to simple esters.
Applications and Industrial Relevance
Flavoring and Fragrance Industry
Butyl esters are widely used as flavoring agents due to their fruity aromas. For instance, butyl acetoacetate is a food additive with a sweet, apple-like scent . Butyl 2-oxobutanoate may similarly serve as a flavor precursor, though its specific organoleptic properties require empirical validation.
Pharmaceutical Intermediates
α-Keto esters like butyl 2-oxobutanoate are precursors in synthesizing amino acids and heterocycles. The tert-butyl ester in BL3H9ABBA4FC , for example, is a protected intermediate in peptide synthesis, highlighting the role of such esters in drug development.
Polymer Chemistry
The acryloyloxy group in 4-(acryloyloxy)butyl 2-oxobutanoate suggests utility in crosslinking reactions for polymers. Butyl 2-oxobutanoate could act as a monomer or crosslinker in polyesters or acrylic resins.
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